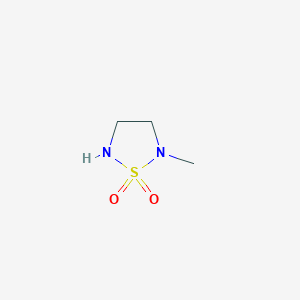

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

描述

Historical Context of Thiadiazole 1,1-Dioxide Chemistry

The exploration of thiadiazole chemistry dates back to the 19th century, with the initial synthesis and characterization of the aromatic 1,3,4-thiadiazole (B1197879) ring system. The development of synthetic methodologies for various thiadiazole isomers has since been an active area of research. The oxidation of the sulfur atom in the thiadiazole ring to form S-oxides and S,S-dioxides opened up new avenues in the study of these heterocycles. These oxidized forms exhibit altered electronic properties and geometries compared to their parent thiadiazoles, influencing their reactivity and potential applications.

Synthetic strategies toward 1,2,5-thiadiazole (B1195012) 1,1-dioxides are generally divided into two main categories: the condensation of 1,2-dicarbonyl compounds with sulfamide (B24259), and the oxidation of a pre-existing 1,2,5-thiadiazole or its 1-oxide. mdpi.comnih.gov The reduction of the unsaturated 1,2,5-thiadiazole 1,1-dioxides can then lead to the saturated 1,2,5-thiadiazolidine 1,1-dioxide scaffold. mdpi.com The synthesis of N-substituted derivatives, such as the 2-methyl variant, can be envisioned through the use of appropriately substituted starting materials, for example, N-methylethylenediamine, or by postsynthetic modification of the parent heterocycle.

Significance of the 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold in Contemporary Academic Research

The 1,2,5-thiadiazolidine 1,1-dioxide core, often referred to as a cyclic sulfamide, is of significant interest in medicinal chemistry. This scaffold is considered a valuable pharmacophore due to its structural rigidity and ability to participate in hydrogen bonding. Its resemblance to peptide bonds has led to its incorporation into peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity.

A notable application of this scaffold is in the design of enzyme inhibitors. Specifically, derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide have been investigated as potent and selective inhibitors of serine proteases, a class of enzymes involved in various physiological and pathological processes. The heterocyclic scaffold can interact with the active site of these enzymes in a predictable manner. The sulfamide functional group is increasingly recognized for its role in both medicinal and bioorganic chemistry. researchgate.net Research has demonstrated that N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides can be conveniently synthesized from amino acids. nih.govderpharmachemica.com

The table below summarizes some key characteristics of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold based on research into its various derivatives.

| Property | Description |

| Structure | Saturated 5-membered ring containing S, N, and C atoms. |

| Functional Group | Cyclic sulfamide (SO2N2). |

| Key Applications | Peptidomimetics, enzyme inhibitors (especially for serine proteases). |

| Synthetic Routes | Cyclization of N,N'-disubstituted sulfamides, reduction of 1,2,5-thiadiazole 1,1-dioxides. |

Scope and Research Objectives for 2-Methyl-1,2,5-thiadiazolidine 1,1-Dioxide Investigations

While extensive research has been conducted on various substituted 1,2,5-thiadiazolidine 1,1-dioxides, dedicated studies on this compound are less prevalent in the literature. However, based on the established significance of the parent scaffold, several research objectives can be defined for this specific compound.

A primary objective would be the development and optimization of a synthetic route to produce this compound with high yield and purity. This would likely involve the cyclization of N-methyl-1,2-ethanediamine with a suitable sulfurylating agent.

Following a successful synthesis, a thorough characterization of the compound's physicochemical properties would be essential. This would include determining its melting point, solubility in various solvents, and acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Further research would logically extend to exploring its potential applications. Key areas of investigation would include:

Medicinal Chemistry: Evaluating its efficacy as an inhibitor for specific enzymes, potentially as a lead compound for drug discovery.

Synthetic Chemistry: Utilizing it as a building block for the synthesis of more complex molecules, leveraging the reactivity of the N-H group on the second nitrogen atom.

Materials Science: Investigating its potential role in the development of novel polymers or coordination complexes, given the presence of multiple heteroatoms.

The table below outlines the fundamental properties of the target compound, this compound.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 67104-97-6 |

| Molecular Formula | C3H8N2O2S |

| Molecular Weight | 136.17 g/mol |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFJRHFWDDLSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439141 | |

| Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-97-6 | |

| Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2,5-thiadiazolidine 1,1-dioxide derivatives, offering precise information about the proton and carbon framework as well as the electronic environment of the heteroatoms.

The ¹H NMR spectra of substituted 1,2,5-thiadiazolidine 1,1-dioxides provide key information for confirming their cyclic structure. The protons on the saturated five-membered ring typically appear as complex multiplets due to spin-spin coupling. In various N-substituted derivatives, the two methylene (B1212753) groups of the thiadiazolidine ring (C3-H₂ and C4-H₂) exhibit characteristic signals. For instance, in a series of N²-substituted derivatives prepared from amino acid esters, the ring methylene protons are observed as triplets or multiplets in the range of 3.55 to 3.95 ppm. nih.gov In another series of 2-(substituted benzyl)-1,2,5-thiadiazolidine 1,1-dioxides, the ring protons were observed as triplets and quartets between 3.23 and 3.52 ppm. nih.gov

The specific chemical shifts and coupling patterns are highly dependent on the nature and stereochemistry of the substituents at the N² and N⁵ positions. The data compiled from several N-substituted derivatives illustrate the typical chemical shift ranges for the ring protons. nih.govnih.gov

| Compound Derivative | Ring Protons (C-H₂) Chemical Shift (δ ppm) | Solvent |

|---|---|---|

| N²-((2'S)-Propionic acid methyl ester)-N⁵-(tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 3.80 (t, J=6.4 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H) | CDCl₃ |

| N²-((2'S)-Propionic acid methyl ester)-1,2,5-thiadiazolidine 1,1-dioxide | 3.80 (t, J=6.7Hz, 2H), 3.65 (m, 2H) | CDCl₃ |

| N²-((2'S)-4'-Methylpentanoic acid methyl ester)-N⁵-(tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | 3.95 (t, J=6.4 Hz, 2H), 3.55 (t, J=6.4 Hz, 2H) | CDCl₃ |

| 2-(3-Chlorobenzyl)-1,2,5-thiadiazolidine 1,1-dioxide | 3.29 (t, J=6.4 Hz, 2H), 3.52 (q, J=6.9 Hz, 2H) | CDCl₃ |

| 2-[3-(Benzyloxy)benzyl]-1,2,5-thiadiazolidine 1,1-dioxide | 3.23 (t, J=7.0 Hz, 2H), 3.44 (q, J=7.0 Hz, 2H) | CDCl₃ |

¹³C NMR spectroscopy complements the proton data by providing direct information on the carbon skeleton of the molecule. For the 1,2,5-thiadiazolidine 1,1-dioxide ring, the chemical shifts of the two sp³-hybridized carbon atoms (C3 and C4) are of particular interest. These carbons are deshielded due to their attachment to adjacent nitrogen atoms within the heterocyclic system.

In a series of N²,N⁵-disubstituted derivatives, the ring carbons resonate in the range of 39 to 54 ppm. nih.gov The precise chemical shift is influenced by the electronic effects of the substituents on the nitrogen atoms. For example, the presence of an electron-withdrawing tert-butyloxycarbonyl (Boc) group on one nitrogen can shift the resonance of the adjacent carbons. nih.gov This is distinct from the unsaturated 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring system, where the ring carbons appear much further downfield, in the 150–170 ppm range. nih.gov

| Compound Derivative | Ring Carbons (C3/C4) Chemical Shift (δ ppm) | Solvent |

|---|---|---|

| N²-((2'S)-Propionic acid methyl ester)-N⁵-(tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 43, 39 | CDCl₃ |

| N²-((2'S)-Propionic acid methyl ester)-1,2,5-thiadiazolidine 1,1-dioxide | 41, 39 | CDCl₃ |

| N²-((2'S)-4'-Methylpentanoic acid methyl ester)-N⁵-(tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | 43, 39 | CDCl₃ |

| [N²-((2'S')-(propionic acid methyl ester)), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | 41, 39 | CDCl₃ |

While 1D NMR provides fundamental data, complex structures or subtle isomeric differences often require advanced multidimensional NMR techniques for unambiguous assignment. ipb.pt For derivatives of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. emerypharma.comscribd.com

¹H-¹H COSY would be used to establish the connectivity between protons on the thiadiazolidine ring and adjacent substituent groups, confirming the coupling network. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C3 and C4 signals in the ¹³C spectrum to their attached protons in the ¹H spectrum. libretexts.org

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of substituents to the specific nitrogen atoms (N² or N⁵) by observing correlations from the substituent's protons to the ring carbons. scribd.com

Furthermore, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. rsc.org In an asymmetrically substituted thiadiazolidine ring, two distinct ¹⁵N signals would be expected, providing definitive proof of the structure. The chemical shifts would be sensitive to the nature of the substituents on each nitrogen. For comparison, the parent acyclic compound, sulfamide (B24259), has a reported ¹⁵N chemical shift in DMSO. spectrabase.com This technique is particularly powerful for distinguishing between isomers and understanding the electronic effects transmitted through the sulfonyl group. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are highly effective for identifying key functional groups and probing the conformational properties of molecules.

The most prominent features in the infrared spectra of 1,2,5-thiadiazolidine 1,1-dioxide and its derivatives are the strong absorption bands corresponding to the sulfonyl (SO₂) group. nih.gov These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds. Spectroscopic data from numerous N-substituted derivatives consistently show two distinct and intense bands: nih.gov

An asymmetric stretching (νₐₛ SO₂) band typically appears in the 1360–1378 cm⁻¹ region.

A symmetric stretching (νₛ SO₂) band is observed in the 1120–1167 cm⁻¹ region.

These characteristic frequencies are a reliable diagnostic tool for the presence of the cyclic sulfamide moiety. nih.gov The exact positions of these bands can be subtly influenced by the electronic nature of the substituents attached to the nitrogen atoms.

| Compound Derivative | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) |

|---|---|---|

| N²-((2'S)-Propionic acid methyl ester)-N⁵-(tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 1378 | 1167 |

| N²-((2'S)-Propionic acid methyl ester)-1,2,5-thiadiazolidine 1,1-dioxide | 1375 | 1160 |

| N²-((2'S)-4'-Methylpentanoic acid methyl ester)-N⁵-(tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | 1360 | 1120 |

| [N²-((2'S')-(propionic acid methyl ester)), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | 1375 | 1160 |

Saturated five-membered rings are not planar and adopt puckered conformations to relieve ring strain. mdpi.com For the 1,2,5-thiadiazolidine 1,1-dioxide ring, conformations such as envelope or twist forms are expected. Vibrational spectroscopy is a sensitive probe of these conformational states, as different spatial arrangements of atoms lead to distinct vibrational frequencies and intensities in both IR and Raman spectra. americanpharmaceuticalreview.com

While specific conformational studies on this compound are not widely reported, the methodology is well-established for other saturated heterocycles. rsc.orgacs.org A detailed analysis would involve comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT). The conformer that provides the best match between calculated and experimental frequencies is identified as the most stable or predominant form in the sample.

Furthermore, vibrational spectroscopy is highly effective at probing intermolecular interactions, such as hydrogen bonding. In derivatives containing an N-H bond, the frequency of the N-H stretching vibration (typically ~3300-3400 cm⁻¹) is sensitive to its environment. A lower frequency often indicates involvement in hydrogen bonding, providing insight into the solid-state packing or solution-state aggregation of the molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, a saturated heterocyclic sulfamide, is dictated by the electronic transitions available within its structure. As the molecule lacks conjugated π-systems, which are typically responsible for strong absorptions in the 200-700 nm range, its UV-Vis spectrum is expected to be characterized by transitions involving non-bonding (n) and sigma (σ) molecular orbitals. libretexts.org

The primary electronic transitions anticipated for this compound are n→σ* transitions. These involve the excitation of an electron from a non-bonding orbital (lone pair) to an anti-bonding σ* orbital. The heteroatoms in the ring—nitrogen, sulfur, and the two oxygen atoms of the sulfonyl group—all possess lone pairs of electrons that can participate in such transitions. These n→σ* transitions are generally of low molar absorptivity (ε) and occur at short wavelengths, typically in the far-UV region below 200 nm, which is often outside the range of standard spectrophotometers. libretexts.org

In contrast, the unsaturated analogs, 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, which possess a conjugated π-system, exhibit significantly different spectral properties. These related compounds show absorption maxima in the near-UV region, typically between 240 nm and 315 nm, corresponding to more energetically favorable π→π* transitions. mdpi.com The absence of this chromophore in the saturated this compound ring system explains the anticipated shift of absorption to much shorter wavelengths.

Table 1: Expected Electronic Transitions for this compound This interactive table summarizes the predicted electronic transitions based on the compound's saturated sulfamide structure.

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Characteristics |

|---|

The interaction between a solute and the surrounding solvent can influence the energy levels of the electronic ground and excited states, leading to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. koreascience.kr The magnitude and direction of these shifts depend on the nature of the electronic transition and the polarity of the solvent.

For the n→σ* transitions expected in this compound, an increase in solvent polarity is predicted to cause a hypsochromic shift (blue shift), moving the absorption maximum to a shorter wavelength. This occurs because polar, protic solvents (like ethanol (B145695) or water) can stabilize the non-bonding electrons in the ground state through intermolecular interactions such as hydrogen bonding. bau.edu.lb This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. koreascience.krbau.edu.lb

Conversely, π→π* transitions, such as those seen in unsaturated thiadiazole derivatives, often exhibit a bathochromic shift (red shift) in polar solvents. researchgate.net This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, decreasing the energy gap for the transition. Given that this compound lacks a π-system, any solvent effects on its spectrum are expected to be minimal and primarily of a hypsochromic nature on its far-UV n→σ* absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₃H₈N₂O₂S and a molecular weight of 136.17 g/mol . lab-chemicals.com In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 136.

The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation pattern provides a structural fingerprint of the molecule. chemguide.co.uk Based on the structure, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the C-C or C-N bond adjacent to a heteroatom is a common pathway for amines. libretexts.org Loss of the N-methyl group (•CH₃, 15 Da) via cleavage of the N-CH₃ bond would result in a significant fragment ion at m/z 121.

Loss of Sulfur Dioxide: Sulfones are known to readily eliminate sulfur dioxide (SO₂, 64 Da) upon ionization. This neutral loss would lead to a fragment ion at m/z 72.

Ring Cleavage: The five-membered ring can fragment in various ways. For example, the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) through retro-[2+2] cycloaddition or other complex rearrangements is plausible.

These predicted fragmentation patterns are essential for confirming the identity of the compound and could be used to analyze derivatives in future studies, where shifts in fragment masses would indicate the site of modification.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the plausible fragmentation pathways and corresponding m/z values.

| Proposed Fragment Ion | m/z (Nominal) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [C₃H₈N₂O₂S]⁺˙ (M⁺˙) | 136 | - | Molecular Ion |

| [C₂H₅N₂O₂S]⁺ | 121 | •CH₃ | Alpha-cleavage at N-methyl bond |

| [C₃H₈N₂]⁺˙ | 72 | SO₂ | Elimination of sulfur dioxide |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the unambiguous determination of a compound's elemental composition. lcms.cz While nominal mass spectrometry would show the molecular ion of this compound at m/z 136, HRMS can distinguish its exact mass from other potential ions with the same nominal mass but different elemental formulas.

The calculated exact mass for the molecular ion [M]⁺˙ of C₃H₈N₂O₂S is 136.0306. An experimental HRMS measurement matching this value would definitively confirm the elemental composition of the parent molecule and its fragments, providing a higher level of confidence in its structural identification.

Table 3: HRMS Data for this compound This table shows the calculated exact mass for the compound's molecular formula.

| Molecular Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₃H₈N₂O₂S | [M]⁺˙ | 136.0306 |

X-ray Diffraction Crystallography

As of the latest literature reviews, a single-crystal X-ray diffraction structure for this compound has not been reported. Comprehensive searches of crystallographic databases for related 1,2,5-thiadiazole 1,1-dioxides have been published, but these explicitly exclude the saturated thiadiazolidine derivatives. mdpi.comresearchgate.net

In the absence of direct experimental data, the three-dimensional structure can be predicted based on analogous saturated five-membered heterocyclic systems. Such rings are typically non-planar, adopting conformations that minimize torsional and steric strain. nih.gov The 1,2,5-thiadiazolidine ring is expected to adopt either an "envelope" conformation, where one atom is out of the plane of the other four, or a "twist" conformation, where two atoms are displaced on opposite sides of the plane formed by the other three. The precise conformation would be influenced by the substituents and crystal packing forces. Analysis of related thiazolidine (B150603) and thiadiazole crystal structures can provide expected ranges for bond lengths and angles within the heterocyclic core. mdpi.com

Determination of Solid-State Molecular Structure, Bond Lengths, and Angles

A complete understanding of the molecular geometry of this compound in the solid state would be derived from single-crystal X-ray diffraction analysis. This technique would provide the precise coordinates of each atom within the crystal lattice, from which intramolecular bond lengths and angles could be calculated with high precision.

The expected structural features would include a five-membered thiadiazolidine ring. The core of this heterocycle consists of one sulfur atom, two nitrogen atoms, and two carbon atoms. The sulfur atom is part of a sulfonyl group, being double-bonded to two oxygen atoms, which significantly influences the geometry of the ring. A methyl group is attached to one of the nitrogen atoms.

Analysis of a related compound, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, provides some insight into the potential bond characteristics of the thiadiazole dioxide ring system, although it is important to note that this is an unsaturated analog and not the saturated thiadiazolidine ring requested. In general, for 1,2,5-thiadiazole 1,1-dioxides, the S=O bond lengths are typically in the range of 1.42-1.44 Å, and the S-N bonds are around 1.65-1.68 Å. The C=N double bonds are in the vicinity of 1.31-1.33 Å, and the C-C bond within the ring is approximately 1.45-1.47 Å.

For the specific case of this compound, the absence of the C=C and C=N double bonds within the ring would lead to longer C-C and C-N single bonds. The bond angles within the five-membered ring would be expected to deviate from ideal tetrahedral or trigonal planar geometries due to ring strain. The geometry around the sulfonyl sulfur atom would be approximately tetrahedral.

To provide a comprehensive analysis, the following data tables would be populated with the experimental values from a crystallographic study.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Expected Length (Å) |

|---|---|

| S1=O1 | Data not available |

| S1=O2 | Data not available |

| S1-N2 | Data not available |

| S1-N5 | Data not available |

| N2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-N5 | Data not available |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Expected Value (°) |

|---|---|

| O1-S1-O2 | Data not available |

| O1-S1-N2 | Data not available |

| O2-S1-N2 | Data not available |

| O1-S1-N5 | Data not available |

| O2-S1-N5 | Data not available |

| N2-S1-N5 | Data not available |

| S1-N2-C3 | Data not available |

| N2-C3-C4 | Data not available |

| C3-C4-N5 | Data not available |

| C4-N5-S1 | Data not available |

| S1-N2-C(Methyl) | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

For this compound, the presence of the highly polar sulfonyl group (SO₂) and N-H or C-H groups would likely lead to a network of intermolecular hydrogen bonds. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while N-H groups (if present in the crystal structure, though the specified compound is N-methylated) and C-H groups can act as hydrogen bond donors.

In the absence of strong N-H donors, weaker C-H···O hydrogen bonds would be expected to play a significant role in the crystal packing. These interactions would link adjacent molecules, potentially forming chains, sheets, or more complex three-dimensional networks. The methyl group could also participate in weaker van der Waals interactions.

Table 3: Hypothetical Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| C-H···O | Data not available | Data not available | Data not available | Data not available |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Intrinsic Reactivity of the Thiadiazolidine Ring System

The reactivity of the 1,2,5-thiadiazolidine 1,1-dioxide ring is fundamentally linked to its saturated nature and the presence of the electron-withdrawing sulfonyl group. Its chemical behavior is often best understood by examining the reactions of its unsaturated precursor, the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring, which contains reactive C=N double bonds.

Nucleophilic addition is a characteristic reaction of the unsaturated 1,2,5-thiadiazole 1,1-dioxide ring system, which is a precursor to the saturated thiadiazolidine core. The strong electron-withdrawing effect of the sulfonyl group makes the carbon atoms of the C=N double bonds highly electrophilic and susceptible to attack by nucleophiles. mdpi.comresearchgate.net This reactivity is a key pathway for the functionalization of the thiadiazole ring.

A variety of soft nucleophiles, including alcohols, amines, and amides, readily add to one of the C=N bonds. researchgate.net For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide spontaneously reacts in ethanol (B145695) or ethanol/acetonitrile solutions to form the corresponding 3-ethoxy-1,2,5-thiadiazoline 1,1-dioxide adduct. mdpi.comresearchgate.net Similar additions occur with amines and amides, with equilibrium constants for these reactions being measurable through spectroscopic and electrochemical methods. researchgate.net

Stronger nucleophiles, such as cyanide ions, can participate in either mono- or di-addition to the ring, depending on the stoichiometry. mdpi.com The resulting unstable adducts can be trapped, for example, by methylation. The addition of ureas and thioureas can lead to double addition followed by cyclization, forming bicyclic products. researchgate.netnih.gov

| Nucleophile | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Alcohols (e.g., Ethanol) | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | 3-Ethoxy-1,2,5-thiadiazoline 1,1-dioxide (Mono-adduct) | mdpi.comresearchgate.net |

| Amines (e.g., Aniline) | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | 3-Anilino-1,2,5-thiadiazoline 1,1-dioxide (Mono-adduct) | researchgate.net |

| Amides (e.g., Acetamide) | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | 3-Acetamido-1,2,5-thiadiazoline 1,1-dioxide (Mono-adduct) | researchgate.net |

| Urea | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Tetrahydroimidazo[4,5-c]-1,2,5-thiadiazol-5-one 2,2-dioxide (Bicyclic product) | researchgate.netnih.gov |

| Cyanide (CN⁻) | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Mono- or di-adducts | mdpi.com |

The stability of the 1,2,5-thiadiazole and thiadiazolidine rings varies significantly. The aromatic 1,2,5-thiadiazole ring is thermally stable, but its 1,1-dioxide derivative can undergo decomposition at elevated temperatures, liberating sulfur dioxide (SO₂) to produce dinitriles. mdpi.com

The saturated 1,2,5-thiadiazolidine 1,1-dioxide ring is generally stable under many conditions. However, cleavage of the ring can be achieved through powerful reduction. Reagents capable of cleaving N-S bonds can be used to open the ring, a reaction that has synthetic utility. For instance, the reduction of the parent 1,2,5-thiadiazole ring system with more powerful reagents can lead to ring cleavage and desulfurization, yielding 1,2-diamino compounds. thieme-connect.de This highlights the potential for the thiadiazolidine ring to serve as a protected form of a vicinal diamine.

Reduction and oxidation are fundamental processes in the chemistry of the thiadiazole and thiadiazolidine systems.

Reduction: The most direct route to the 1,2,5-thiadiazolidine 1,1-dioxide core is the reduction of the corresponding unsaturated 1,2,5-thiadiazole 1,1-dioxide. This transformation involves the saturation of the two C=N double bonds. The reaction proceeds smoothly using catalytic hydrogenation, typically with hydrogen gas and a catalyst such as Adams' catalyst (PtO₂). mdpi.comnih.govresearchgate.net This reduction converts the planar, aromatic-like precursor into the non-planar, saturated thiadiazolidine ring.

Oxidation: The sulfur atom in a 1,2,5-thiadiazole is already in a high oxidation state in the 1,1-dioxide form. Further oxidation of the ring system targets the C=N double bonds of the unsaturated precursor. Treatment of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) does not affect the sulfonyl group but can lead to the formation of fused bis-oxaziridine derivatives, where each C=N bond is oxidized. mdpi.comnih.govresearchgate.net The synthesis of the thiadiazole 1,1-dioxide itself is an oxidation reaction, starting from the parent 1,2,5-thiadiazole using mild oxidizing agents. thieme-connect.de

Advanced Mechanistic Investigations of Key Transformations

Kinetic Studies of Addition, Hydrolysis, and Rearrangement Reactions

A thorough search of chemical databases and scientific literature yielded no specific kinetic data for addition, hydrolysis, or rearrangement reactions involving 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. Kinetic studies are fundamental to understanding reaction rates, determining rate laws, and proposing reaction mechanisms. The absence of such studies for this compound means that the factors influencing its reactivity, such as concentration, temperature, and solvent effects, have not been quantitatively determined. Consequently, no data tables on reaction rates or kinetic parameters can be presented.

Application of Isotopic Labeling Experiments for Elucidating Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. There are no documented instances of isotopic labeling experiments, such as those using deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), being employed to investigate the reaction mechanisms of this compound. As a result, the intricate details of bond-forming and bond-breaking steps in its potential transformations remain speculative.

Exploration of Catalytic Transformations Involving this compound

The potential for this compound to act as a catalyst or to be a substrate in catalytic transformations has not been reported in the available scientific literature. Research into the catalytic applications of related heterocyclic compounds exists, but there is no specific information detailing the use of this particular cyclic sulfamide (B24259) in catalytic cycles. Therefore, no discussion of its role in catalysis, whether as a ligand, organocatalyst, or substrate in metal-catalyzed reactions, can be provided.

Computational Chemistry and Theoretical Investigations of 2 Methyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to exploring the electronic behavior and energy landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy states, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformations, and Stability

Density Functional Theory (DFT) is a robust computational method widely used to investigate the structural and electronic properties of heterocyclic compounds. mdpi.commdpi.com For the 1,2,5-thiadiazole (B1195012) 1,1-dioxide family, DFT methods, particularly using the B3LYP hybrid functional with basis sets like 6-311G++(d,p), have proven reliable in reproducing experimental data. mdpi.com

By calculating the energies of different possible conformations (conformers), a potential energy surface can be mapped. The global minimum on this surface corresponds to the most stable conformer of the molecule. The relative energies of other, less stable conformers provide insight into the molecule's flexibility and the energy barriers for conformational changes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | S-O | 1.44 |

| S-N | 1.68 | |

| N-C | 1.47 | |

| C-C | 1.54 | |

| Bond Angle (°) | O-S-O | 118.5 |

| N-S-N | 95.0 | |

| S-N-C | 112.0 | |

| N-C-C | 105.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for related heterocyclic sulfamides. Actual values would be determined by a specific computational study.

Frontier Molecular Orbital (FMO) Analysis to Understand Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scielo.org.za A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing sulfonyl group (SO₂) is expected to lower the energies of both the HOMO and LUMO.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 6.7 |

Note: These values are representative examples for demonstrating FMO analysis.

Mapping of Molecular Electrostatic Potential (MEP) for Interaction Predictions

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich or electron-poor. nih.gov

The MEP map uses a color scale to represent different potential values. nih.gov

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. acs.org

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atoms of the sulfonyl group, indicating their role as primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the methyl group and the C-H bonds of the ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. This analysis is crucial for understanding non-covalent interactions and predicting molecular recognition patterns. researchgate.net

Prediction and Correlation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a powerful means to verify chemical structures and interpret experimental data.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. scielo.org.zamdpi.com

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental spectra aids in the unambiguous assignment of signals, especially for complex molecules. researchgate.net For the 1,2,5-thiadiazole 1,1-dioxide class of compounds, ¹³C NMR signals from the heterocyclic ring carbons are typically observed in the 150–170 ppm range. nih.gov

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3/C4 (Ring) | ~50-60 |

| N-CH₃ | ~2.8-3.2 |

| H (on C3/C4) | ~3.5-4.0 |

| H (on N-CH₃) | ~2.9-3.3 |

Note: Values are representative and depend heavily on the specific computational method and solvent model used.

Theoretical Derivation of IR and UV-Vis Spectra

Theoretical calculations can also simulate vibrational (Infrared) and electronic (UV-Visible) spectra.

Infrared (IR) Spectra: The IR spectrum is predicted by calculating the vibrational frequencies and their corresponding intensities for the molecule at its optimized geometry. Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching or bending. These theoretical spectra are invaluable for assigning the absorption bands observed in experimental IR spectra. scielo.org.za For this compound, strong characteristic absorption bands would be predicted for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the 1360 cm⁻¹ and 1120 cm⁻¹ regions, respectively. nih.gov

UV-Vis Spectra: The prediction of electronic absorption spectra (UV-Vis) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths (related to absorption intensity) for the molecule. This information helps in understanding the electronic structure and interpreting the observed colors and photochemical properties of compounds. mdpi.com

Reaction Mechanism Modeling

The modeling of reaction mechanisms provides crucial insights into the reactivity and stability of a chemical compound. For this compound, this would involve the use of quantum chemical calculations to map out the potential energy surface for various possible reactions.

Characterization of Transition States and Determination of Energy Barriers for Key Reactions

At present, specific studies detailing the transition states and energy barriers for reactions involving this compound are not available. However, a general approach to such a study would involve the following:

Identification of Key Reactions: Potential reactions for theoretical study could include N-dealkylation, ring-opening reactions, or reactions involving the sulfonyl group.

Computational Methods: Density Functional Theory (DFT) is a common method for locating transition states and calculating energy barriers. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining accurate results.

Transition State Searching: Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods would be employed to locate the transition state structures connecting reactants and products.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier Calculation: The energy barrier, or activation energy, is calculated as the difference in energy between the transition state and the reactants. This value is a key determinant of the reaction rate.

A hypothetical data table for a ring-opening reaction might look like this:

| Reaction Step | Method/Basis Set | ΔE (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant | B3LYP/6-31G | 0.0 | N/A |

| Transition State | B3LYP/6-31G | +25.3 | -450 |

| Product | B3LYP/6-31G* | -10.1 | N/A |

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Simulation of Solvation Effects on Reaction Pathways

The solvent environment can significantly influence reaction pathways and energetics. Simulations of solvation effects are therefore essential for understanding the chemistry of this compound in solution.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good first approximation of solvent effects on reaction energies and barriers.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the specific interactions, such as hydrogen bonding, between the solute and solvent to be explicitly modeled. This method is more computationally demanding but can provide a more accurate description of the local solvent environment.

The choice of solvent would be a critical parameter in these simulations, as different solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the reaction mechanism and kinetics.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Theoretical calculations can be a powerful tool for predicting the NLO properties of new molecules and guiding the design of materials with enhanced NLO responses. While there are no specific theoretical predictions of the NLO properties for this compound in the literature, the general approach would involve:

Quantum Chemical Calculations: The first-order hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using computational methods such as DFT.

A hypothetical table of calculated NLO properties might be presented as follows:

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| This compound | DFT/B3LYP | 3.5 | 55.2 | 15.8 |

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Further research employing these computational methodologies would be invaluable in elucidating the detailed chemical behavior and potential applications of this compound.

Applications in Materials Science and Coordination Chemistry

Redox Chemistry and Radical Anions

Formation and Stability of Radical Anions Derived from Thiadiazole 1,1-Dioxides.

The family of 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which includes 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, is notable for its capacity to form stable radical anions. mdpi.com This property is primarily attributed to the presence of the potent electron-withdrawing sulfonyl (>SO2) group within the heterocyclic ring. nih.gov This group significantly lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of an electron. Consequently, these dioxidized compounds are superior in accommodating negative charges compared to their non-oxidized thiadiazole counterparts. nih.gov

The reduction of 1,2,5-thiadiazole 1,1-dioxides to their monoanionic radical forms is a well-documented process. mdpi.com In many cases, these species can be further reduced to form dianionic species, a testament to the remarkable stability of the negatively charged ring system. nih.gov In contrast, standard thiadiazoles are generally not susceptible to a second reduction. nih.gov

The stability of the resulting radical anion is further enhanced when the thiadiazole 1,1-dioxide ring is fused with large aromatic systems. mdpi.com This fusion allows for the delocalization of the spin density over the extended π-system, which dissipates the charge and stabilizes the radical species. mdpi.com For instance, the radical anion of mdpi.comresearchgate.netnih.govthiadiazolo[3,4-f] mdpi.comnih.govphenanthroline 2,2-dioxide demonstrates significant stability due to the extensive delocalization provided by the 1,10-phenanthroline (B135089) moiety. mdpi.com The formation of these radical anions can be achieved through various chemical reduction methods. mdpi.com

The table below summarizes key characteristics related to the formation of radical anions in representative thiadiazole 1,1-dioxides.

| Compound | Key Structural Feature | Radical Anion Stability | Notes |

| 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide | Monocyclic with phenyl groups | Forms stable radical anion | A benchmark for simple dioxothiadiazoles. mdpi.com |

| mdpi.comresearchgate.netnih.govthiadiazolo[3,4-f] mdpi.comnih.govphenanthroline 2,2-dioxide | Fused aromatic system (phenanthroline) | Enhanced stability | Spin density is delocalized over the large aromatic system. mdpi.com |

| General 1,2,5-thiadiazole 1,1-dioxides | Sulfonyl (>SO2) group | High | The electron-withdrawing nature of the SO2 group is the primary stabilizing factor. Can often form dianions. nih.gov |

Potential in Molecular Magnetism and Spintronics.

The generation of stable radical anions from 1,2,5-thiadiazole 1,1-dioxides is of significant interest in the fields of materials science, particularly molecular magnetism and spintronics. mdpi.comisres.org Since these radical anions possess an unpaired electron, they are inherently paramagnetic. mdpi.com This characteristic allows them to act as spin carriers, which can interact magnetically with other spin centers within a solid-state structure. mdpi.com

These magnetic interactions can lead to cooperative, long-range magnetic phenomena, such as ferromagnetic or antiferromagnetic ordering. mdpi.comisres.org The ability to design and synthesize molecules that form stable radicals is a cornerstone of molecular magnetism, which seeks to create molecule-based materials with predictable magnetic properties. amu.edu.pl The 1,2,5-thiadiazole 1,1-dioxide framework provides a versatile platform for developing such materials. By modifying the substituents on the heterocyclic ring, it is possible to tune the electronic properties and influence the intermolecular interactions that govern the final magnetic behavior of the bulk material. mdpi.com

In the context of spintronics, which utilizes the spin of an electron in addition to its charge, molecule-based magnets are being explored for creating novel devices. isres.org The stable, synthetically tunable radical anions derived from thiadiazole 1,1-dioxides make them promising building blocks for functional molecular materials that could be applied in this area. mdpi.comisres.org Their potential lies in the ability to construct organized assemblies where the spin states can be controlled and manipulated, a key requirement for spintronic applications. isres.org Research in this area includes the development of conducting charge-transfer complexes and thermally stable radical-anion salts that exhibit antiferromagnetic exchange interactions. isres.org

Future Perspectives and Emerging Research Challenges

Advancements in Stereoselective and Sustainable Synthetic Methodologies for Novel Derivatives

A primary challenge in harnessing the potential of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives lies in the development of efficient, controlled, and environmentally benign synthetic methods. The focus is shifting towards methodologies that not only allow for the creation of diverse analogues but also control their three-dimensional arrangement (stereochemistry) and adhere to the principles of green chemistry.

Future research will likely concentrate on stereoselective synthesis to produce enantiomerically pure derivatives, which is crucial for targeted biological activity. Building upon existing methods that start from chiral precursors like amino acids nih.govderpharmachemica.com, new strategies are emerging. For instance, the stereoselective reduction of unsaturated 1,2,5-thiadiazole (B1195012) 1,1-dioxides using asymmetric transfer hydrogenation or sequential Grignard addition and diastereoselective hydride reduction has proven effective for producing specific cis- and trans-isomers. thieme-connect.comnih.gov This approach allows for the creation of highly substituted, unsymmetrical derivatives from simple precursors. thieme-connect.com

Simultaneously, the demand for sustainable and green synthetic protocols is driving innovation. rsc.orgresearchgate.net The adoption of photocatalytic methods, microwave-assisted synthesis, and the use of eco-friendly solvents represents a significant move away from traditional, often harsh, reaction conditions. mdpi.com These modern techniques can lead to higher yields, shorter reaction times, and a reduced environmental footprint.

| Methodology | Description | Key Advantages | Relevant Research Focus |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Ruthenium-based) to induce stereoselectivity in reactions like transfer hydrogenation. nih.gov | High enantiomeric excess; access to specific stereoisomers. | Development of novel catalysts for diverse substrates. |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules, such as proteogenic amino acids, as starting materials. nih.govresearchgate.net | Predictable stereochemistry; access to functionalized derivatives. | Expanding the range of natural precursors. |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise process. mtak.hubohrium.comnih.gov | Enhanced safety, scalability, and reaction control; reduced waste. | Integration of multiple synthetic steps into a single flow system. |

| Photocatalysis | Using visible light to drive chemical reactions, often under mild, room-temperature conditions. mdpi.com | Energy efficiency; access to unique reaction pathways. | Designing new photocatalysts for C-N bond formation. |

Progress in these areas will enable the creation of extensive libraries of novel this compound derivatives with precisely controlled stereochemistry, paving the way for more sophisticated structure-activity relationship (SAR) studies and the development of highly selective therapeutic agents.

Deeper Elucidation of Complex Biological Mechanisms and Potential Off-Target Effects

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold has been identified as a key component in compounds with a wide range of biological activities. Derivatives have shown promise as inhibitors of serine proteases like human leukocyte elastase (HLE) nih.gov, as anticancer agents nih.gov, and even as antivirals targeting SARS-CoV-2. nih.gov The structural similarity of this scaffold to the transition state of peptide hydrolysis makes it an effective peptidomimetic, capable of targeting enzymes such as HIV and serine proteases. nih.govresearchgate.net

Despite these findings, a significant challenge remains in understanding the precise molecular mechanisms behind these activities. Future research must move beyond preliminary screening to detailed mechanistic studies. This involves identifying the specific binding interactions between the compound and its biological target, understanding how this interaction modulates the target's function, and elucidating the downstream effects on cellular pathways.

A critical and parallel challenge is the assessment of selectivity and potential off-target effects. As with many biologically active molecules, the therapeutic benefit of these compounds can be undermined by unintended interactions with other proteins, leading to side effects. For example, in the related field of sulfonamide inhibitors for carbonic anhydrases, achieving selectivity for the target isoform (e.g., the cancer-related CAIX) over other off-target isoforms is a major research focus. researchgate.netacs.org A similar approach is necessary for the 1,2,5-thiadiazolidine 1,1-dioxide scaffold. A thorough understanding of the structural features that govern binding affinity and selectivity is essential for designing safer and more effective therapeutic agents.

| Biological Target Class | Example(s) | Known Activity | Future Research Direction |

| Serine Proteases | Human Leukocyte Elastase (HLE), HIV Protease | Potent, time-dependent inhibition. researchgate.netnih.gov | Elucidating binding modes; designing isoform-selective inhibitors. |

| Protein Phosphatases | Tyrosine-protein phosphatase non-receptor type 1 | Potential as an inhibitor. drugbank.com | Validating the target and mechanism of inhibition. |

| Viral Proteins | SARS-CoV-2 | Robust inhibitory activity against viral replication. nih.gov | Identifying the precise viral protein target and mechanism of action. |

| Cancer-related Pathways | NCI-60 Cell Lines | Inhibition of cancer cell proliferation (e.g., breast cancer). nih.gov | Investigating the mechanism of cell cycle arrest and apoptosis induction. |

Development of Advanced Computational Models for Precise Prediction of Compound Behavior

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For the this compound scaffold, the development of advanced computational models represents a key opportunity to accelerate research and overcome experimental challenges.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide profound insights into the fundamental properties of these molecules. nih.gov These methods can be used to calculate electronic structure, molecular orbital energies, and electrostatic potentials, which are crucial for understanding the compound's reactivity and its ability to interact with biological targets. mdpi.comresearchgate.netresearchgate.net

Looking forward, a major challenge is to build predictive models that can accurately forecast the behavior of novel derivatives before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computed molecular descriptors with experimental biological activity, can be developed to guide the design of more potent compounds. researchgate.net Furthermore, sophisticated molecular docking and dynamics simulations can predict how a specific derivative will bind to a protein target, helping to rationalize observed activity and identify key interactions that can be optimized to improve affinity and selectivity. nih.govacs.org These in silico tools can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

Exploration of Novel Application Areas Beyond Traditional Medicinal Chemistry

While the majority of research on cyclic sulfamides has been driven by their medicinal potential, the unique electronic properties of the related unsaturated 1,2,5-thiadiazole 1,1-dioxide ring system suggest exciting opportunities in materials science. mdpi.commdpi.com A significant future challenge is to explore whether the saturated this compound scaffold can be adapted for similar non-biological applications.

Research has shown that 1,2,5-thiadiazole 1,1-dioxides can function as building blocks for functional molecular materials. researchgate.netresearchgate.net Their ability to form stable radical anions makes them candidates for use in organic electronics, such as organic conducting materials, and in the development of molecules with unique magnetic properties. mdpi.com The strong electron-accepting nature of this core structure is key to these properties. One documented application for a derivative is as a non-toxic corrosion inhibitor for copper in acidic environments. mdpi.com

Future exploration could involve synthesizing polymers incorporating the this compound unit to create novel polysulfamides. acs.org These materials could possess unique thermal or mechanical properties. Additionally, the core scaffold could be functionalized with moieties that enable its use in coordination chemistry or as a component in sensors or dyes, expanding its utility far beyond the traditional realm of medicinal chemistry.

Addressing Challenges in Scalable Synthesis and Process Development for Industrial Relevance

For any compound to move from academic curiosity to industrial application, whether in pharmaceuticals or materials science, its synthesis must be scalable, safe, and economically viable. A major hurdle for the derivatives of this compound is the transition from laboratory-scale batch synthesis to large-scale industrial production.

Continuous flow chemistry is emerging as a powerful solution to this challenge. mtak.hunih.govmdpi.comresearchgate.net By moving chemical production from large, single-pot reactors to smaller, continuous-flow systems, manufacturers can achieve superior control over reaction parameters like temperature and pressure. This leads to improved consistency, higher yields, and significantly enhanced safety, especially when handling hazardous reagents or exothermic reactions. bohrium.com The miniaturized nature of flow reactors also allows for rapid process optimization and can reduce solvent waste, aligning with the goals of sustainable manufacturing. nih.gov

The key future challenge will be the adaptation of promising stereoselective and novel synthetic routes, currently performed in batch, into robust and efficient continuous flow processes. This will require significant efforts in reaction engineering and process optimization but is a critical step for realizing the industrial and commercial potential of this versatile class of compounds. The successful development of such processes will ensure that novel derivatives can be produced in the quantities required for advanced clinical trials or materials manufacturing.

常见问题

Q. What synthetic methodologies are commonly used to prepare N-aryl derivatives of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide?

The Ullmann–Goldberg-type condensation is a key method, employing CuI (5 mol%) and (S)-N-methylpyrrolidine-2-carboxylate (10 mol%) as a catalytic system. Reactions are conducted in aprotic solvents (e.g., dioxane, DMF) under reflux with bases like Cs₂CO₃ or K₃PO₄. Yields vary with aryl halide reactivity, e.g., iodobenzene in dioxane yields 48% of the N-arylated product. Structural validation requires FT-IR (loss of N-H stretch at ~3300 cm⁻¹), ¹H NMR (aromatic protons at ~7 ppm), and ESI-MS ([M+Na]+ peaks) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of synthesized derivatives?

- FT-IR : Disappearance of N-H stretching vibrations confirms successful N-arylation.

- ¹H NMR : Sharp signals near 7 ppm indicate aromatic protons from the aryl group.

- ESI-MS : Molecular ion peaks (e.g., [M+Na]+) validate molecular weight. For crystalline derivatives, X-ray crystallography (e.g., ORTEP-3) resolves stereochemistry .

Q. What catalytic systems improve N-arylation efficiency in thiadiazolidine derivatives?

Copper-(S)-N-methylpyrrolidine-2-carboxylate systems (CuI/ligand ratio 1:2) are optimal. Solvent polarity (dioxane > toluene) and base strength (Cs₂CO₃ > K₃PO₄) critically influence yields. For example, Cs₂CO₃ in dioxane increased yields by 20% compared to K₃PO₄ in toluene .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to favor bis-arylation over mono-arylation?

Key variables include:

- Stoichiometry : Use 2.5 equivalents of aryl halide to drive bis-arylation.

- Catalyst Loading : ≥5 mol% CuI ensures sufficient catalytic turnover.

- Reaction Time : Prolonged reflux (24–48 hours) enhances conversion. Monitor progress via TLC and intermediate consumption (¹H NMR integration) .

Q. What strategies address contradictory yield data in copper-catalyzed N-arylation reactions?

Systematically evaluate:

- Base Strength : Cs₂CO₃ outperforms weaker bases (e.g., K₃PO₄) in polar solvents.

- Solvent Effects : DMF or dioxane enhances solubility of intermediates.

- Moisture Control : Anhydrous conditions reduce hydrolysis byproducts. Reproduce conditions from Table 1 () with strict inert atmosphere protocols .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Introduce electron-withdrawing aryl groups via Ullmann coupling to modulate enzyme inhibition. For example, Groutas et al. (1994) synthesized 3-oxo derivatives as potent elastase inhibitors (IC₅₀ < 1 µM). Pair synthetic data (e.g., Scheme 1 products) with enzymatic assays to validate structure-activity relationships .

Q. What methodologies mitigate decomposition pathways during synthesis?

- Temperature Control : Lower reaction temperatures (80°C vs. reflux) reduce oxidative side reactions.

- Radical Scavengers : Add TEMPO to suppress radical-mediated decomposition.

- Anhydrous Conditions : Rigorous drying of solvents and reagents minimizes hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。